molecular formula C26H32N4O4S B4047052 2-adamantyl{2-nitro-5-[4-(phenylsulfonyl)-1-piperazinyl]phenyl}amine

2-adamantyl{2-nitro-5-[4-(phenylsulfonyl)-1-piperazinyl]phenyl}amine

Cat. No.: B4047052
M. Wt: 496.6 g/mol
InChI Key: CYDBIWXVXYYDNZ-UHFFFAOYSA-N
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Description

2-adamantyl{2-nitro-5-[4-(phenylsulfonyl)-1-piperazinyl]phenyl}amine is a useful research compound. Its molecular formula is C26H32N4O4S and its molecular weight is 496.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 496.21442669 g/mol and the complexity rating of the compound is 845. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Hypoglycemic Activities

Adamantyl compounds, including those with carbothioamide derivatives, have been synthesized and tested for their antimicrobial activity against pathogenic bacteria and fungi, as well as for their hypoglycemic activity in diabetic models. For instance, certain N-(1-adamantyl)carbothioamides exhibited potent antibacterial activity against microorganisms and significant hypoglycemic effects in streptozotocin-induced diabetic rats, highlighting their potential in treating infectious diseases and diabetes (Al-Abdullah et al., 2015).

Anti-HIV-1 Activity

Adamantyl derivatives have also been investigated for their anti-HIV-1 activity. For example, 5-(1-adamantyl)-2-substituted thio-1,3,4-oxadiazoles and 5-(1-adamantyl)-3-substituted aminomethyl-1,3,4-oxadiazoline-2-thiones were tested against HIV-1, showing significant reduction in viral replication. This suggests the potential of adamantyl compounds in the development of new antiviral drugs (El-Emam et al., 2004).

Material Science Applications

In the field of material science, adamantyl-containing polymersomes have been designed for robust nanocontainers, demonstrating pH-controlled drug release capabilities. These multifunctional and multiresponsive polymersomes indicate the usefulness of adamantyl derivatives in nanotechnology and drug delivery systems (Iyisan et al., 2016).

Antiviral and Anticancer Drug Design

Adamantyl compounds have been part of the predictive design for anticancer drugs, showing therapeutic indexes significantly higher than those of control compounds. This underscores the importance of adamantyl derivatives in the search for more effective anticancer and antiviral therapies (Sosnovsky et al., 1986).

Properties

IUPAC Name

N-[5-[4-(benzenesulfonyl)piperazin-1-yl]-2-nitrophenyl]adamantan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O4S/c31-30(32)25-7-6-22(17-24(25)27-26-20-13-18-12-19(15-20)16-21(26)14-18)28-8-10-29(11-9-28)35(33,34)23-4-2-1-3-5-23/h1-7,17-21,26-27H,8-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYDBIWXVXYYDNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])NC3C4CC5CC(C4)CC3C5)S(=O)(=O)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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